2-[4-(Benzyloxy)phenyl]furan
Description
Contextualization within Furan (B31954) and Phenolic Compound Research
Furan and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The furan ring is a versatile building block in organic synthesis, participating in various reactions to create more complex molecular architectures. tubitak.gov.tr Research into furan chemistry is continually focused on developing novel synthetic methodologies and exploring new applications for furan-containing compounds.
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also of great interest due to their well-documented antioxidant properties and other biological functions. The benzyloxy group in 2-[4-(Benzyloxy)phenyl]furan can be considered a protected form of a phenolic hydroxyl group. This structural feature is significant in synthetic chemistry, allowing for selective reactions at other parts of the molecule before deprotection to reveal the active phenolic moiety. jocpr.com The study of this compound, therefore, fits within the broader context of developing new phenolic compounds with potential therapeutic applications.
Historical Perspective of Related Chemical Entities in Academic Literature
The exploration of furan chemistry has a long history, with the first derivative, 2-furoic acid, being described in the 18th century. Since then, a vast number of furan-containing compounds have been synthesized and studied. The investigation of 2-arylfurans, the class to which this compound belongs, has been a significant area of research. These compounds have been isolated from natural sources and have also been the subject of extensive synthetic efforts. tandfonline.comnih.govtandfonline.com
Historically, research on related benzofuran (B130515) derivatives, which feature a furan ring fused to a benzene (B151609) ring, has provided valuable insights into the potential of these scaffolds. For instance, 2-arylbenzofurans have been shown to possess a wide range of pharmacological properties. tandfonline.comnih.govtandfonline.com The synthesis of various 2-arylbenzofuran derivatives, including those with benzyloxyphenyl substituents, has been a focus of medicinal chemistry research. jocpr.com These studies on related, more complex systems have laid the groundwork for investigating the properties and potential of simpler 2-arylfurans like this compound.
Rationale for Contemporary Research on this compound
Contemporary research interest in this compound and related compounds is driven by the continual search for new molecules with valuable biological and material properties. The combination of the furan ring and the benzyloxyphenyl group in a relatively simple structure makes it an attractive scaffold for chemical modification and the development of new derivatives.
One key rationale for its study is its potential as a building block in the synthesis of more complex, biologically active molecules. The benzyloxy group can be readily cleaved to yield the corresponding phenol (B47542), 2-(4-hydroxyphenyl)furan, which can then be further functionalized. This phenol derivative itself is of interest due to the known antioxidant and other biological activities of phenolic compounds.
Furthermore, the 2-arylfuran core is present in a number of compounds that have been investigated for a variety of therapeutic applications. For example, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been explored as inhibitors of human sirtuin 2. mdpi.com While these are more complex molecules, the fundamental 2-arylfuran structure of this compound provides a basis for its consideration in similar drug discovery programs. The potential for this compound and its derivatives to exhibit a range of biological activities, from antimicrobial to anticancer, provides a strong impetus for ongoing research. smolecule.com
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 893735-93-8 | chemicalbook.com |
| Molecular Formula | C₁₇H₁₄O₂ | N/A |
| Molecular Weight | 250.29 g/mol | N/A |
| Boiling Point | 386.438 ± 30.00 °C (at 760 Torr) | chemicalbook.com |
| Density | 1.126 ± 0.06 g/cm³ (at 25 °C) | chemicalbook.com |
Table 2: Examples of Biologically Active Furan and Benzyloxyphenyl Containing Compounds
| Compound Name | Core Structure | Reported Biological Activity/Application | Reference |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives | Benzothiazole with a benzyloxyphenyl group | Multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease | nih.gov |
| N-[4-(benzyloxy)phenyl]-2,5-dimethyl-3-furamide | Furan carboxamide with a benzyloxyphenyl group | Potential anti-inflammatory, antimicrobial, or anticancer properties | ontosight.ai |
| Alkoxy-[5-(furan-2-yl)-2-(benzyloxy)-phenyl]-4,5-dihdro-1H-pyrazole-1-carbothioamide | Pyrazole with furan and benzyloxyphenyl groups | Antibacterial activity | derpharmachemica.com |
| (5-Phenylfuran-2-yl)methanamine derivatives | 2-Phenylfuran (B99556) | Human sirtuin 2 inhibitors | mdpi.com |
| 2-Arylbenzo[b]furans | Benzofuran | Antioxidant capacity | tandfonline.comnih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)furan |
InChI |
InChI=1S/C17H14O2/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-12H,13H2 |
InChI Key |
IGZOCOHWEBTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Benzyloxy Phenyl Furan
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comicj-e.org For 2-[4-(benzyloxy)phenyl]furan, the primary disconnection points involve the C-C bond between the furan (B31954) ring and the phenyl group, and the C-O ether linkage of the benzyloxy group.
Disconnection Approach 1: C(furan)-C(phenyl) Bond
This is the most common and logical disconnection. It breaks the molecule into a furan synthon and a 4-(benzyloxy)phenyl synthon.
Furan Synthon: This can be represented by a 2-furyl anion or a 2-halofuran. The corresponding reagents would be 2-furyllithium, 2-furylmagnesium bromide, or 2-bromofuran (B1272941)/2-iodofuran.
Phenyl Synthon: This is represented by a 4-(benzyloxy)phenyl cation or a 4-(benzyloxy)phenyl halide. The corresponding reagents would be 4-(benzyloxy)phenylboronic acid, 4-(benzyloxy)phenylzinc chloride, or 1-(benzyloxy)-4-iodobenzene (B10812).
This disconnection strategy points towards cross-coupling reactions as a key synthetic step.
Disconnection Approach 2: C-O Ether Bond
This approach disconnects the benzyloxy group, leading to a 4-(2-furyl)phenol (B6308984) precursor and a benzyl (B1604629) halide.
4-(2-furyl)phenol Precursor: This intermediate would need to be synthesized first, likely via a cross-coupling reaction as outlined in the first approach.
Benzyl Halide: Benzyl bromide or benzyl chloride are readily available reagents.
This approach suggests that the final step of the synthesis would be a Williamson ether synthesis.
Key Precursors: Based on this analysis, the key precursors for the synthesis of this compound are:
Furan or a 2-substituted furan (e.g., 2-bromofuran)
4-Bromophenol or 4-iodophenol (B32979)
Benzyl bromide or benzyl chloride
1,4-Dicarbonyl compounds (for furan ring synthesis)
Organometallic reagents (e.g., n-butyllithium, Grignard reagents)
Transition metal catalysts (e.g., palladium, copper)
Classical Synthetic Approaches to the Furan Core
While often used for simpler furans, classical methods can be adapted for the synthesis of the 2-arylfuran core, which can then be further functionalized.
Paal-Knorr Synthesis Variants
The Paal-Knorr synthesis is a straightforward method for synthesizing furans from 1,4-dicarbonyl compounds. To synthesize this compound using this method, a precursor 1,4-dicarbonyl compound bearing the 4-(benzyloxy)phenyl group would be required.
A plausible route would involve the reaction of a 1-(4-(benzyloxy)phenyl)ethan-1-one derivative with an α-haloketone to form the necessary 1,4-dicarbonyl intermediate, followed by acid-catalyzed cyclization.
Reaction Scheme:
Alkylation of the enolate of 1-(4-(benzyloxy)phenyl)ethan-1-one with an α-haloketone (e.g., 2-bromoacetaldehyde dimethyl acetal).
Hydrolysis of the acetal (B89532) to reveal the second carbonyl group.
Acid-catalyzed dehydration and cyclization to form the furan ring.
Challenges with this approach include the potential for side reactions and the availability of the substituted 1,4-dicarbonyl precursor.
Feist-Benary Furan Synthesis Modifications
The Feist-Benary synthesis involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration. To apply this to this compound, one could envision reacting an α-haloketone with a β-ketoester bearing the 4-(benzyloxy)phenyl group.
However, this method typically yields furans with ester or carboxylate substituents, which would require an additional decarboxylation step. The regioselectivity can also be a challenge, potentially leading to a mixture of isomers.
Modern Catalytic Syntheses of this compound and its Derivatives
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods are particularly well-suited for the synthesis of 2-arylfurans.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The most direct and widely used approach for synthesizing this compound is through the coupling of a 2-furyl organometallic species with a 4-(benzyloxy)phenyl halide, or vice versa.
Suzuki Coupling: This involves the reaction of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.
Route A: 2-Furanboronic acid + 1-(benzyloxy)-4-iodobenzene
Route B: 4-(Benzyloxy)phenylboronic acid + 2-bromofuran
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. A synthesis of 2-phenylfuran (B99556) has been reported using this method, where furan is first lithiated and then transmetalated with zinc chloride before coupling with bromobenzene (B47551) in the presence of a palladium catalyst. prepchem.com A similar strategy could be employed for this compound.
Sonogashira Coupling: While typically used for forming C-C triple bonds, variations of this copper and palladium-catalyzed reaction can be used to construct biaryl systems. For instance, coupling of an o-halophenol with a terminal alkyne can lead to benzofuran (B130515) derivatives, showcasing the power of this catalysis in forming furan-like structures. organic-chemistry.org
The success of these cross-coupling reactions often hinges on the choice of catalyst, ligand, base, and solvent.
Catalyst: Palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ are commonly used.
Ligands: Phosphine ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized ligands like SPhos and XPhos are employed to stabilize the catalyst and promote the reaction. For instance, hydroxyterphenylphosphine has been shown to be an effective ligand for the palladium-catalyzed synthesis of benzo[b]furans from 2-chlorophenols and alkynes.
Base: A base such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ is required to activate the boronic acid in Suzuki couplings.
Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water is often used for Suzuki reactions.
The optimization of these parameters is crucial to achieve high yields and purity of the desired product.
Below is an interactive table summarizing the key aspects of these modern synthetic methods.
| Reaction | Furan Reagent | Aryl Reagent | Catalyst | Typical Ligand | Advantages | Disadvantages |
| Suzuki | 2-Furanboronic acid | 1-(Benzyloxy)-4-halobenzene | Palladium | Phosphines | Mild conditions, high yields | Boronic acids can be unstable |
| Negishi | 2-Furylzinc chloride | 1-(Benzyloxy)-4-halobenzene | Palladium/Nickel | Phosphines | High reactivity | Organozinc reagents are moisture sensitive |
| Stille | 2-(Tributylstannyl)furan | 1-(Benzyloxy)-4-halobenzene | Palladium | Phosphines | Tolerates many functional groups | Tin byproducts are toxic |
Mechanistic Studies of Catalytic Cycles
The formation of 2-arylfurans often involves transition-metal-catalyzed cross-coupling reactions. A quintessential example is the palladium-catalyzed Suzuki-Miyaura coupling. The catalytic cycle for such a reaction, leading to a 2-arylfuran, typically involves a sequence of well-defined steps.
The process is initiated by the oxidative addition of a 2-halofuran to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. This step forms a square planar palladium(II) intermediate. Subsequently, transmetalation occurs, where the aryl group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the 2-furyl and aryl groups couple to form the C-C bond of the 2-arylfuran product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue youtube.com.
Another fundamental approach to furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound wikipedia.orgorganic-chemistry.org. The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl wikipedia.org. This is followed by the dehydration of the resulting hemiacetal to yield the furan ring wikipedia.org. While traditionally acid-catalyzed, modern variations can employ different catalytic systems. Computational studies have delved into the energetics of this reaction, suggesting that while the formation of furans is endergonic, the presence of explicit water molecules or an acid catalyst can significantly lower the activation barriers for the cyclization and dehydration steps researchgate.net.
| Catalytic Cycle Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of a 2-halofuran. | Arylpalladium(II) halide |
| Transmetalation | The aryl group from an organometallic reagent (e.g., boronic acid) replaces the halide on the palladium complex. | Diaryl- or Aryl(heteroaryl)palladium(II) complex |
| Reductive Elimination | The two organic ligands are expelled from the palladium complex, forming the C-C bond of the product and regenerating the Pd(0) catalyst. | 2-Arylfuran product, Pd(0) catalyst |
Organocatalytic Methods in Furan Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including furan derivatives. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like iminium or enamine ions.
One notable organocatalytic approach involves the modular synthesis of 2-functionalized 2,5-dihydrofurans starting from γ-hydroxy enals rsc.orgnih.govresearchgate.net. In this process, a chiral amine catalyst reacts with the enal to form an iminium ion. This intermediate facilitates an equilibrium between the (E)- and (Z)-isomers of the enal. The (Z)-isomer can then undergo cyclization to a 2-hydroxy-2,5-dihydrofuran intermediate. Subsequent acid-promoted substitution of the hydroxyl group with various nucleophiles allows for the synthesis of a diverse range of 2-substituted 2,5-dihydrofurans rsc.org. These dihydrofurans can potentially be oxidized to the corresponding furan.
Another strategy is the organocatalytic cascade reaction involving the epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary reaction with 1,3-dicarbonyl compounds. This method provides access to electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans with high enantioselectivity acs.org.
| Organocatalytic Strategy | Starting Materials | Key Intermediate | Product Type |
| Modular Synthesis | γ-Hydroxy enals, Nucleophiles | Iminium ion, 2-Hydroxy-2,5-dihydrofuran | 2-Functionalized 2,5-dihydrofurans rsc.orgnih.gov |
| Cascade Reaction | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | Epoxide/Aziridine | 2-Hydroxyalkyl-/2-Aminoalkyl furans acs.org |
Photoredox Catalysis Applications
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. This technology has been successfully applied to the synthesis of furans and their derivatives.
One prominent application is the direct C-H arylation of heteroarenes, including furan thieme-connect.com. In a typical photoredox cycle for C-H arylation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable arylating agent, such as an aryldiazonium salt or an aryl halide. This generates a highly reactive aryl radical. The aryl radical can then add to the electron-rich furan ring. Subsequent oxidation and deprotonation steps yield the 2-arylfuran product and regenerate the ground-state photocatalyst epfl.chacs.org. For instance, black phosphorus nanosheets have been employed as a metal-free, heterogeneous photoredox catalyst for the C-H arylation of furan with aryldiazonium salts, affording 2-arylfurans in good yields thieme-connect.com.
Furthermore, photoredox catalysis can be merged with other catalytic systems, such as palladium catalysis, for C-H arylation reactions. This dual catalytic approach can expand the scope and efficiency of such transformations nih.gov. Additionally, photoredox methods have been developed for the synthesis of dihydrofurans from radical precursors like 2-bromo-1,3-dicarbonyl compounds and enol ethers, which can subsequently be aromatized to furans acs.org.
| Photocatalyst | Arylating Agent | Reaction Type | Product | Reference |
| Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Aryl diazonium salts | C-H Arylation | 2-Arylfuran | epfl.ch |
| Black Phosphorus | Aryl diazonium salts | C-H Arylation | 2-Arylfuran | thieme-connect.com |
| Ru(bpy)₃Cl₂ | 2-Bromo-1,3-dicarbonyls | Radical Cyclization | 2,3-Dihydrofuran | acs.org |
Stereoselective Synthesis Strategies for Chiral Analogues
The synthesis of chiral furan-containing compounds is an area of growing interest, particularly due to the potential for creating novel ligands and biologically active molecules. While this compound itself is achiral, stereoselective strategies can be employed to synthesize chiral analogues, for instance, by introducing substituents that create stereogenic centers or axes of chirality.
One approach is the creation of axially chiral biaryls where one of the aryl components is a furan ring. Such atropisomers can be synthesized via organocatalytic cycloaddition and cyclization reactions mdpi.com. For example, asymmetric Paal-Knorr reactions have been designed to construct axially chiral aryl-pyrroloindoles, demonstrating the potential for creating N-aryl atropisomers adjacent to a heterocyclic ring mdpi.com.
Another strategy involves the introduction of planar chirality. Planar chiral molecules, such as certain transition metal complexes, are valuable in asymmetric catalysis rsc.orgrsc.org. While less common for simple furans, the principles of inducing planar chirality could be applied to more complex systems incorporating the 2-arylfuran motif.
Furthermore, the enantioselective synthesis of furan derivatives bearing central chirality is well-documented. Organocatalytic methods have been developed for the asymmetric synthesis of chiral annulated furans and furan-indole compounds bearing both axial and central chirality researchgate.net. Photoredox catalysis has also been utilized in the enantiospecific three-component alkylation of furans, providing access to complex chiral heteroaromatic molecules bris.ac.uk.
Functional Group Interconversions on the this compound Core
Once the this compound scaffold is constructed, further modifications can be made to its functional groups to generate a library of derivatives.
The benzyl ether in this compound serves as a protecting group for the phenol (B47542). Its selective cleavage is a key transformation, unmasking the hydroxyl group for further functionalization.
Catalytic Hydrogenolysis: This is a classic and widely used method for debenzylation. The reaction is typically carried out using a palladium or platinum catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas ambeed.com. The mechanism involves the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis to release the free phenol and toluene acsgcipr.orgjk-sci.com.
Catalytic Transfer Hydrogenolysis (CTH): To avoid the use of gaseous hydrogen, CTH can be employed. In this method, a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexadiene is used in conjunction with a palladium catalyst acsgcipr.org. It has been shown that the choice of solvent can be critical for the success of CTH for certain benzyl ethers iucr.org.
Oxidative and Photoredox Cleavage: For substrates sensitive to reductive conditions, oxidative methods can be used. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers. More recently, visible-light-mediated debenzylation using DDQ as a catalytic photooxidant has been developed, offering a mild alternative that is compatible with functional groups like azides and alkynes nih.gov.
| Deprotection Method | Reagents | Key Features | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, efficient method | ambeed.comjk-sci.com |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids H₂ gas, mild conditions | acsgcipr.org |
| Oxidative Cleavage | DDQ | Useful for substrates sensitive to reduction | organic-chemistry.org |
| Photoredox Cleavage | DDQ, visible light | Mild, good functional group tolerance | nih.gov |
The phenyl ring of this compound can be modified through various reactions, with electrophilic aromatic substitution being a primary route. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the furan ring and the benzyloxy group.
Both the furan ring (attached at C1) and the benzyloxy group (attached at C4) are ortho-, para-directing and activating groups. Since they are para to each other, their directing effects reinforce each other, strongly activating the positions ortho to the benzyloxy group (C3 and C5) and ortho to the furan ring (which are the same C3 and C5 positions). Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the phenyl ring, typically at the positions activated by the benzyloxy group nih.gov.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C3/C5 positions.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by a Lewis acid, would also be directed to the activated positions ortho to the benzyloxy group.
These modifications provide handles for further transformations, such as cross-coupling reactions on the halogenated derivatives, allowing for the synthesis of a wide array of complex molecules based on the this compound core.
Substitutions on the Furan Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Compared to benzene (B151609), furan is significantly more reactive. The presence of the 4-(benzyloxy)phenyl group at the 2-position directs subsequent substitutions primarily to the 5-position (the other α-position), which is electronically activated and sterically accessible. csjmu.ac.inpearson.com Attack at the 2- or 5-position is favored because the resulting carbocation intermediate is more stabilized by resonance than the intermediate formed from an attack at the 3- or 4-position. csjmu.ac.in
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions can be applied to introduce functional groups at the 5-position of the furan ring. However, due to the high reactivity of furan, mild reaction conditions are essential to prevent polymerization or ring-opening side reactions, especially in the presence of strong acids. csjmu.ac.inpharmaguideline.com
Halogenation: Bromination and chlorination can be achieved using mild halogenating agents. For instance, bromination can be performed using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at low temperatures to selectively yield the 5-bromo derivative. pharmaguideline.com
Acylation: Friedel-Crafts acylation can introduce an acyl group at the 5-position. To avoid the harsh conditions of traditional Lewis acids like AlCl₃, milder catalysts such as zinc chloride (ZnCl₂) or acetic anhydride (B1165640) with a catalytic amount of acid are often employed.
Nitration: The furan ring is sensitive to strong nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). A milder reagent like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride at low temperatures, is typically used to achieve nitration at the 5-position. pharmaguideline.com
Metalation and Subsequent Functionalization:
A more versatile method for functionalizing the 5-position involves directed ortho-metalation, specifically lithiation. Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), in an ethereal solvent like THF at low temperatures (e.g., -78 °C) results in deprotonation at the most acidic proton, which is at the 5-position. reddit.com The resulting 5-lithio species is a potent nucleophile that can react with a wide array of electrophiles to introduce various substituents.
This two-step sequence allows for the introduction of functional groups that are not accessible through direct electrophilic substitution.
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | 5-position | 5-Bromo-2-[4-(benzyloxy)phenyl]furan |
| Acylation | Acetic Anhydride, ZnCl₂ | 5-position | 5-Acetyl-2-[4-(benzyloxy)phenyl]furan |
| Lithiation | n-Butyllithium (n-BuLi) | 5-position | 5-Lithio-2-[4-(benzyloxy)phenyl]furan |
| Carboxylation | n-BuLi, then CO₂ | 5-position | This compound-5-carboxylic acid |
| Silylation | n-BuLi, then ClSi(CH₃)₃ | 5-position | 5-(Trimethylsilyl)-2-[4-(benzyloxy)phenyl]furan |
Scalable Synthesis Considerations for Academic Research and Preclinical Studies
Transitioning the synthesis of this compound from a laboratory scale to the larger quantities required for extensive academic research and preclinical studies presents several challenges. Key considerations include cost-effectiveness, safety, efficiency, and environmental impact. google.com Developing a scalable route requires optimizing reaction conditions to maximize yield and purity while minimizing complex purification procedures and hazardous waste.
Process Intensification Strategies
Process intensification involves developing innovative methods and equipment to achieve dramatic improvements in manufacturing and processing efficiency. For the synthesis of this compound and its derivatives, these strategies can lead to higher yields, better product quality, and enhanced safety.
Microflow Reactors: Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction selectivity and yield. For reactions involving highly reactive or unstable intermediates, such as organolithium species or diazonium salts, microflow systems can enhance safety by minimizing the volume of hazardous material present at any given time and by enabling rapid quenching of the reaction. rsc.orgresearchgate.net
One-Pot Reactions: Designing a synthetic sequence where multiple reaction steps are performed in a single reactor without isolating intermediates can significantly improve efficiency. This approach, often referred to as a one-pot or tandem reaction, reduces solvent usage, minimizes product loss during transfers and purifications, and saves time. For example, a palladium-catalyzed cross-coupling reaction to form the biaryl furan scaffold could potentially be combined in a single pot with a subsequent functionalization step.
Minimization of By-products and Waste
Minimizing by-products and waste is a core principle of green chemistry and is crucial for developing sustainable and economically viable synthetic processes.
Catalytic Methods: The use of catalytic instead of stoichiometric reagents is a key strategy. For instance, the synthesis of the 2-arylfuran core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) is highly atom-economical and generates less inorganic waste compared to classical methods. nih.gov Optimizing catalyst loading and turnover number is essential for scalability.
By-product Reduction: A common side reaction in furan chemistry is acid-catalyzed polymerization. csjmu.ac.in Careful selection of reagents and reaction conditions, such as using milder Lewis acids in acylation or non-acidic conditions for other substitutions, can suppress this unwanted pathway. In lithiation reactions, controlling the temperature and stoichiometry of the organolithium reagent is critical to avoid side reactions like halogen-lithium exchange if halogenated substrates are used. reddit.com
Solvent and Reagent Selection: Choosing environmentally benign solvents and minimizing their volume contributes to waste reduction. Furthermore, designing purification procedures that avoid or reduce the need for techniques like column chromatography, which consumes large quantities of solvent, is beneficial. Crystallization is often a more scalable and greener alternative for purification.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 2 4 Benzyloxy Phenyl Furan and Its Analogues
Principles of Structural Modification for Targeted Biological Activity Modulation
The foundational principle of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. For 2-[4-(Benzyloxy)phenyl]furan, structural modifications can be systematically undertaken at several key positions to probe and modulate its interaction with a biological target. These positions include the furan (B31954) ring, the phenyl ring, and the benzyloxy moiety.
Modifications of the Furan Ring: The furan ring is a crucial heterocyclic core. scispace.comresearchgate.net Alterations to this ring, such as the introduction of substituents at the 3, 4, or 5-positions, can significantly impact the molecule's electronic properties, steric profile, and metabolic stability. For instance, introducing electron-withdrawing groups could enhance interactions with electron-rich pockets in a target protein, while bulky substituents could provide selectivity by preventing binding to smaller active sites.
Modifications of the Benzyloxy Group: The benzyloxy moiety offers a significant opportunity for modification. The terminal phenyl ring can be substituted with various functional groups to explore additional binding interactions. For example, the introduction of hydrogen bond donors or acceptors could lead to new interactions with the target protein, potentially increasing binding affinity. Furthermore, altering the length and flexibility of the ether linkage can optimize the orientation of the terminal phenyl ring within the binding site.
A hypothetical SAR investigation might explore the following modifications to the parent compound, this compound, to identify key structural features for a desired biological activity.
| Compound ID | R1 (Furan Ring) | R2 (Phenyl Ring) | R3 (Benzyloxy Phenyl Ring) | Relative Activity |
| 1 | H | H | H | 1.0 |
| 2 | CH3 | H | H | 1.5 |
| 3 | H | Cl | H | 2.0 |
| 4 | H | H | OCH3 | 1.2 |
| 5 | H | H | CF3 | 2.8 |
This table is interactive and represents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of novel analogs and understanding the underlying mechanisms of action.
The initial step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. For analogs of this compound, these descriptors can be categorized as:
Electronic Descriptors: These describe the electron distribution and include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for understanding electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule and include descriptors such as molecular weight, volume, and surface area. They help in understanding the steric fit of the ligand in the receptor's binding pocket.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is the most common hydrophobic descriptor, representing the lipophilicity of the molecule, which influences its membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
A hypothetical set of descriptors for a QSAR study on this compound analogs is presented below.
| Compound ID | LogP | Molecular Weight | Dipole Moment (Debye) | pIC50 |
| 1 | 4.5 | 264.31 | 1.8 | 5.2 |
| 2 | 4.8 | 278.34 | 1.9 | 5.5 |
| 3 | 5.1 | 298.76 | 2.5 | 6.1 |
| 4 | 4.6 | 294.34 | 2.2 | 5.4 |
| 5 | 5.3 | 332.31 | 3.1 | 6.8 |
This table is interactive and represents hypothetical data for illustrative purposes.
Once descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). aimspress.com The robustness and predictive ability of the QSAR model must be rigorously validated. Common validation metrics include:
Coefficient of Determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit.
Leave-One-Out Cross-Validation (Q²): This is a measure of the model's internal predictive ability. A high Q² value (typically > 0.5) indicates a reliable model.
External Validation (pred_R²): The model's ability to predict the activity of an external set of compounds (not used in model generation) is assessed. A high pred_R² value confirms the model's external predictive power.
For a reliable QSAR model, it is generally accepted that R² > 0.6, Q² > 0.5, and pred_R² > 0.5.
The coefficients of the descriptors in the QSAR equation provide insight into the factors influencing biological activity. A positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is favorable for activity, while a negative coefficient for a steric descriptor might indicate that bulkier groups are detrimental. By analyzing these coefficients, researchers can infer the nature of the interactions between the ligands and the target, thus gaining mechanistic insights.
Pharmacophore Elucidation and Development
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.comnih.gov
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying common chemical features that are essential for their biological activity. pharmacophorejournal.com For this compound and its analogs, these features could include:
Aromatic Rings (AR): The furan and phenyl rings are likely to be involved in aromatic interactions (e.g., π-π stacking) with the target.
Hydrophobic Features (HY): The benzyloxy phenyl group and other nonpolar regions contribute to hydrophobic interactions.
Hydrogen Bond Acceptors (HBA): The oxygen atom in the furan ring and the ether linkage can act as hydrogen bond acceptors.
A hypothetical pharmacophore model for this compound might consist of two aromatic rings, one hydrophobic feature, and one hydrogen bond acceptor. The spatial arrangement of these features would define the pharmacophore.
| Pharmacophore Feature | Corresponding Structural Moiety |
| Aromatic Ring 1 | Furan Ring |
| Aromatic Ring 2 | Phenyl Ring |
| Hydrophobic Feature | Benzyloxy Phenyl Group |
| Hydrogen Bond Acceptor | Furan Oxygen |
This table is interactive and represents a hypothetical pharmacophore model.
This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse compounds with the potential for the desired biological activity.
Structure-Based Pharmacophore Design
Pharmacophore modeling is a cornerstone in rational drug design, abstracting the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and ionizable centers. silicos-it.be For this compound and its analogues, structure-based pharmacophore design utilizes the three-dimensional structure of the target protein to define these key interaction points.
The generation of a structure-based pharmacophore model for a target of this compound would involve identifying the key amino acid residues in the binding pocket. The structural features of the compound itself provide a template for this model. The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the ring itself, along with the two phenyl rings, constitutes significant hydrophobic and aromatic features capable of engaging in π-π stacking or hydrophobic interactions. The ether linkage in the benzyloxy group offers another potential hydrogen bond acceptor site.
A hypothetical pharmacophore model derived from the interaction of this compound with a target kinase, for example, might include the features outlined in the table below. Such models are crucial for identifying novel molecular scaffolds that fit the binding site and possess the desired biological activity. port.ac.uknih.gov
Table 1: Hypothetical Pharmacophore Features for a this compound-Target Interaction
| Feature ID | Feature Type | Corresponding Moiety in Compound | Potential Interacting Residue Type |
| HBA1 | Hydrogen Bond Acceptor | Furan Oxygen | Lysine, Arginine (H-bond donors) |
| HBA2 | Hydrogen Bond Acceptor | Ether Oxygen (Benzyloxy) | Asparagine, Glutamine (H-bond donors) |
| ARO1 | Aromatic Ring | Furan Ring | Phenylalanine, Tyrosine (π-π stacking) |
| ARO2 | Aromatic Ring | Phenyl Ring | Phenylalanine, Tyrosine (π-π stacking) |
| HYD1 | Hydrophobic Feature | Benzyloxy Phenyl Group | Leucine, Valine, Isoleucine |
Virtual Screening Using Pharmacophore Models
Once a pharmacophore model is established, it can be employed as a 3D query in virtual screening (VS) campaigns to filter large chemical databases for compounds that match the defined features and spatial constraints. nih.govmdpi.com This process significantly narrows down the number of molecules for more computationally intensive studies like molecular docking or for experimental testing.
The VS workflow using a pharmacophore model for this compound analogues would involve:
Database Preparation: Large compound libraries, such as ZINC or ChEMBL, are prepared by generating 3D conformations for each molecule.
Pharmacophore Filtering: The generated pharmacophore model is used to screen the conformational databases. Only molecules that can adopt a conformation matching the pharmacophore features (e.g., HBA1, ARO1, ARO2) within a specified tolerance are retained.
Hit Refinement: The initial list of hits is often further refined using other filters, such as molecular weight, lipophilicity (LogP), or rules like Lipinski's Rule of Five, to prioritize compounds with drug-like properties.
This approach has proven effective in identifying novel inhibitors for various targets. For instance, a pharmacophore-based VS of the ZINC database successfully identified novel inhibitors of monoamine oxidases (MAO). nih.gov Similarly, screening the National Cancer Institute (NCI) library using a pharmacophore model identified potential inhibitors for human hepatic ketohexokinase (KHK-C). port.ac.uk This methodology allows for the efficient exploration of vast chemical space to discover novel scaffolds that may have improved potency or different selectivity profiles compared to the original template, this compound.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.
Protein-Ligand Interaction Profiling
Following virtual screening or as a standalone method, molecular docking provides detailed insights into the specific interactions between a ligand, such as this compound, and its target protein. This profiling is critical for understanding the structural basis of its biological activity.
Key interactions that would be analyzed for this compound and its analogues include:
Hydrogen Bonds: The ether and furan oxygens are potential hydrogen bond acceptors, forming interactions with donor residues like arginine, lysine, or serine in the binding pocket. ajol.info
Hydrophobic Interactions: The phenyl and furan rings provide extensive hydrophobic surfaces that can interact with nonpolar residues such as leucine, isoleucine, and valine.
π-π Stacking/T-shaped Interactions: The aromatic rings can engage in favorable π-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active site.
Studies on structurally related furan and benzofuran (B130515) derivatives have demonstrated the importance of these interactions. For example, docking studies of quinazolin-4-one derivatives bearing a 2-furyl moiety into the ATP binding site of the EGFR tyrosine kinase revealed key hydrogen bonds and hydrophobic interactions. nih.gov Similarly, the binding of benzofuran derivatives to bovine serum albumin (BSA) was shown to be driven by a combination of hydrophobic forces and hydrogen bonding. ajol.infonih.gov
Table 2: Predicted Interaction Profile for this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid |
| Hydrogen Bond | Furan Oxygen | LYS868 |
| π-π Stacking | Phenyl Ring | PHE1047 |
| Hydrophobic | Benzyloxy Phenyl Group | LEU840, VAL848 |
| π-Cation | Furan Ring | LYS868 |
Scoring Function Evaluation and Refinement
A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity (or binding free energy) between the ligand and the protein. researchgate.netrsc.org The accuracy of binding affinity prediction is highly dependent on the chosen scoring function. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. nih.govsemanticscholar.org
Force-Field-Based Scoring Functions: These use classical mechanics principles, such as van der Waals and electrostatic interactions, often derived from force fields like AMBER or CHARMM.
Empirical Scoring Functions: These are regression-based functions that use weighted energy terms for interactions like hydrogen bonds, ionic interactions, and hydrophobic effects to reproduce experimentally determined binding affinities. nih.govyoutube.com
Knowledge-Based Scoring Functions: These derive statistical potentials from the frequency of atom-pair interactions observed in crystal structures of protein-ligand complexes. nih.govyoutube.com
For a given target, it is often necessary to evaluate multiple scoring functions to determine which one provides the best correlation between predicted scores and experimental activity for a series of analogues. Refinement of a scoring function might involve re-weighting its terms based on a training set of known binders to the target of interest, thereby improving its predictive power for novel compounds like analogues of this compound. The continuous development of scoring functions, such as ITScore/SE which includes solvation and entropy effects, aims to enhance the accuracy of these predictions. nih.gov
Induced Fit Docking Methodologies
Standard docking protocols often treat the protein receptor as a rigid entity. However, proteins are inherently flexible and can undergo significant conformational changes upon ligand binding, a phenomenon known as "induced fit". schrodinger.comnih.gov Neglecting this flexibility can lead to inaccurate binding pose predictions and false negatives in virtual screening. core.ac.uk
Induced Fit Docking (IFD) methodologies address this limitation by allowing for flexibility in the protein's side chains or even its backbone within the binding site. schrodinger.comnih.gov An IFD protocol typically involves an iterative process:
Initial docking of the ligand into a rigid receptor, often with a softened potential to allow for minor clashes. researchgate.net
Generation of multiple receptor conformations by allowing side chains near the ligand to move and optimize their positions.
Redocking the ligand into each of the newly generated flexible receptor conformations. researchgate.net
This approach provides a more realistic model of the binding event and is crucial for accurately docking ligands into proteins that undergo conformational changes. schrodinger.com For a flexible molecule like this compound, with multiple rotatable bonds, IFD can be essential for identifying the most stable binding mode that is achieved through mutual adaptation of both the ligand and the protein.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which possesses several rotatable single bonds (e.g., between the phenyl and furan rings, and within the benzyloxy group), a multitude of low-energy conformations can exist. The specific conformation adopted upon binding to a biological target (the "bioactive conformation") dictates the precise orientation of its functional groups and their ability to form key interactions within the binding site.
The benzyloxy group adds significant conformational flexibility. The torsional angles around the ether linkage and the benzyl (B1604629) group determine the spatial volume occupied by this substituent, which in turn affects how the molecule fits within the confines of a protein's active site. An incorrect starting conformation in a docking simulation can lead to an inability to find the correct binding pose. Therefore, a thorough conformational analysis is a prerequisite for meaningful computational studies, ensuring that the bioactive conformation is accessible and considered during the simulation of biological interactions. The interplay between a molecule's conformational freedom and its interaction profile ultimately governs its structure-activity relationship.
Identification of Key Structural Motifs for Bioactivity
The biological activity of this compound and its derivatives is intrinsically linked to the interplay of its three core components: the furan ring, the central phenyl ring, and the benzyloxy substituent. Modifications to any of these moieties can significantly impact the compound's potency and selectivity towards its biological targets.
The Furan Moiety: The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a crucial scaffold in a vast number of biologically active compounds. nih.govnih.gov Its electron-rich nature allows for various interactions with biological macromolecules. mdpi.com In the context of 2-phenylfuran (B99556) derivatives, the furan ring's position and substitutions are critical. Substitutions at the 2- and 5-positions of the furan ring are often found to be crucial for activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group, at the 5-position of the furan ring can enhance antibacterial and anticancer activities. nih.gov
The Benzyloxy Group: The benzyloxy group, an ether linkage to a benzyl group, is a key feature that often imparts favorable pharmacokinetic and pharmacodynamic properties. In a notable example, the benzofuran derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine demonstrated potent cytotoxic activity against a head and neck cancer cell line with an IC50 value of 0.46 μM. nih.gov This highlights the significant contribution of the benzyloxy moiety to the anticancer properties of this class of compounds. The flexibility of the ether linkage allows the benzyl group to adopt various conformations, potentially enabling optimal binding to a target protein.
Furthermore, studies on related benzofuran derivatives have shown that substitutions on the benzoyl moiety at the 2-position can significantly influence anticancer activity. For instance, a series of 2-benzoylbenzofuran derivatives exhibited moderate to potent activity against breast cancer cell lines, with IC50 values ranging from 2.27 to 12.9 μM. nih.gov
To illustrate the impact of these structural motifs on bioactivity, the following table summarizes the cytotoxic activities of selected benzofuran analogues, which share structural similarities with this compound.
| Compound Name | Structure | Cell Line | IC50 (μM) |
| 1-((2-(2-(Benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine | A benzofuran core with a benzyloxyphenyl group at the 2-position and other substituents. | SQ20B (Head and Neck Cancer) | 0.46 |
| 2-Benzoylbenzofuran Derivative (22d) | A benzofuran core with a substituted benzoyl group at the 2-position. | MCF-7 (Breast Cancer) | 3.41 |
| 2-Benzoylbenzofuran Derivative (22f) | A benzofuran core with a different substituted benzoyl group at the 2-position. | MCF-7 (Breast Cancer) | 2.27 |
| 3-Methylbenzofuran Derivative (16b) | A benzofuran core with a p-methoxyphenyl group at the 2-position and a methyl group at the 3-position. | A549 (Lung Cancer) | 1.48 |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Benzyloxy Phenyl Furan and Its Metabolites Preclinical Context
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
HRMS is a critical tool for determining the exact mass of a parent molecule and its metabolites, which in turn allows for the confident assignment of their elemental formulas. nih.govsci-hub.se This high degree of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different atomic compositions.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution with minimal fragmentation. nih.govsci-hub.box This method is particularly well-suited for 2-[4-(Benzyloxy)phenyl]furan, enabling the formation of intact protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. In preclinical metabolism studies, ESI-MS can detect and quantify metabolites in complex biological matrices. nih.gov The high resolution of the mass analyzer provides a highly accurate mass measurement, facilitating the determination of the molecular formula.
Table 1: Predicted HRMS Data for this compound using ESI
| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₅O₂⁺ | 251.1067 |
| [M+Na]⁺ | C₁₇H₁₄O₂Na⁺ | 273.0886 |
This table presents the theoretical exact masses for the primary ions of this compound expected in an ESI-HRMS analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often complementary to ESI. In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.netscribd.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically as singly charged ions. While frequently used for large biomolecules, MALDI-TOF (Time-of-Flight) MS is also effective for analyzing small organic molecules and can be used to study drug-protein interactions or for imaging mass spectrometry in tissue samples during preclinical evaluations. researchgate.net
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would involve cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation pathway. This technique is crucial for identifying metabolites, as modifications to the parent structure lead to predictable shifts in the masses of fragment ions. nih.gov
Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 251.1067 | 160.0597 | C₇H₇• (Benzyl radical) | [4-(Furan-2-yl)phenol + H]⁺ |
This table outlines the expected major fragment ions from the protonated molecule of this compound in a tandem MS experiment, which helps in confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. alpaipars.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectra provide fundamental structural information.
¹H NMR : The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. nih.gov For this compound, distinct signals are expected for the furan (B31954) ring, the two phenyl rings, and the benzylic methylene protons.
¹³C NMR : The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).
NOESY : Nuclear Overhauser Effect Spectroscopy (NOESY) is a 1D or 2D experiment that identifies protons that are close in space, typically within 5 Å. rsc.org For this compound, NOESY can confirm the connectivity by showing correlations between the benzylic CH₂ protons and the protons of the adjacent phenyl ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan H-3 | 6.45, dd, 1H | 105.5 |
| Furan H-4 | 6.65, dd, 1H | 111.8 |
| Furan H-5 | 7.45, dd, 1H | 142.0 |
| Phenyl H-2', H-6' | 7.65, d, 2H | 126.5 |
| Phenyl H-3', H-5' | 7.05, d, 2H | 115.2 |
| Benzyl (B1604629) CH₂ | 5.10, s, 2H | 70.0 |
| Benzyl-Ph H-ortho | 7.40, d, 2H | 127.5 |
| Benzyl-Ph H-meta | 7.35, t, 2H | 128.6 |
| Benzyl-Ph H-para | 7.30, t, 1H | 128.1 |
| Furan C-2 | --- | 153.0 |
| Phenyl C-1' | --- | 124.0 |
| Phenyl C-4' | --- | 159.0 |
This table provides predicted NMR data based on typical values for similar structural motifs. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. huji.ac.iloxinst.comlibretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the furan ring and the two separate phenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netucr.educolumbia.edu This allows for the definitive assignment of carbon signals that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edursc.org This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations for this compound would include cross-peaks between the benzylic CH₂ protons and carbons in both the attached phenyl ring and the benzylic phenyl ring, as well as correlations from the furan protons to the carbons of the phenyl ring, confirming the link between the two heterocyclic and aromatic systems.
Table 4: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | Furan H-3 | Furan H-4 | Connectivity within the furan ring |
| COSY | Phenyl H-2', H-6' | Phenyl H-3', H-5' | Connectivity within the 4-substituted phenyl ring |
| HSQC | Benzyl CH₂ (~5.10 ppm) | Benzyl C (~70.0 ppm) | Direct C-H bond of the methylene bridge |
| HMBC | Benzyl CH₂ (~5.10 ppm) | Phenyl C-4' (~159.0 ppm), Benzyl-Ph C-ipso (~137.0 ppm) | Ether linkage and connection of the benzyl group |
This table summarizes the crucial correlations expected from 2D NMR experiments that would be used to assemble the complete structure of this compound.
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds as different polymorphs can exhibit varied physical and chemical properties, including solubility and stability. Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for studying and differentiating these crystalline forms in drug substances. jeol.comeuropeanpharmaceuticalreview.com Unlike solution-state NMR, which averages out structural information due to molecular tumbling, SSNMR provides detailed insights into the local molecular environment within the crystal lattice. jeol.com
For this compound, ¹³C SSNMR spectroscopy, often employing cross-polarization and magic-angle spinning (CP/MAS) techniques, can readily distinguish between different polymorphs. Each unique crystalline form will typically produce a distinct spectrum, with variations in chemical shifts and peak multiplicities reflecting differences in molecular conformation and intermolecular interactions. europeanpharmaceuticalreview.com For example, carbon atoms at the interface of crystal packing or involved in different hydrogen bonding patterns will exhibit noticeably different chemical shifts between polymorphs. This makes SSNMR an excellent complementary technique to powder X-ray diffraction for identifying and quantifying crystalline forms. europeanpharmaceuticalreview.com Furthermore, SSNMR can detect and quantify amorphous content within a crystalline sample, which is a significant advantage in pharmaceutical quality control.
Table 1: Hypothetical ¹³C SSNMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Atom | Form α (ppm) | Form β (ppm) |
| Furan C2 | 154.1 | 155.2 |
| Furan C3 | 105.3 | 105.8 |
| Furan C4 | 111.8 | 111.5 |
| Furan C5 | 142.5 | 143.0 |
| Phenyl C1' | 124.0 | 124.6 |
| Phenyl C4' (C-O) | 158.7 | 159.3 |
| Methylene (-CH₂-) | 70.1 | 70.9 |
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatographic techniques are central to assessing the purity of this compound and for the separation and analysis of its isomers and metabolites.
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for determining the purity of pharmaceutical compounds. A validated reverse-phase HPLC (RP-HPLC) method is typically developed for this compound. This method would likely utilize an octadecylsilane (C18) column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl For more comprehensive analysis, especially during metabolite identification studies, HPLC is coupled with mass spectrometry (LC-MS/MS). nih.govshimadzu.com This powerful combination allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net
Table 2: Typical Validation Parameters for an RP-HPLC-UV Purity Method for this compound
| Parameter | Typical Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
While this compound itself has a low volatility, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the preferred method for the analysis of any volatile impurities, residual solvents, or volatile derivatives that may arise during synthesis or degradation. researchgate.netresearchgate.net Headspace (HS) sampling is often employed to introduce volatile analytes into the GC system, which minimizes matrix interference. restek.com
A typical GC-MS method would use a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), to separate compounds based on their boiling points and polarity. mdpi.comresearchgate.net The mass spectrometer provides definitive identification of the separated components. This technique is crucial for ensuring that the active pharmaceutical ingredient is free from potentially harmful volatile organic compounds.
Table 3: Hypothetical GC-MS Data for Potential Volatile Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Furan | 2.45 | 39, 68 |
| Toluene (B28343) | 4.30 | 91, 92 |
| Benzyl alcohol | 7.80 | 79, 91, 108 |
| Phenol (B47542) | 8.20 | 65, 94 |
Should metabolic processes or synthetic routes introduce a chiral center into the molecule, creating enantiomeric forms of a derivative or metabolite, Supercritical Fluid Chromatography (SFC) becomes a highly valuable analytical tool. SFC is recognized for its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC, as it primarily uses supercritical carbon dioxide as the mobile phase. selvita.comchromatographyonline.com
For enantiomeric separations, SFC is used with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of compounds. chromatographyonline.com The technique provides rapid and high-resolution separation of enantiomers, which is critical since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. sphinxsai.comchromatographyonline.com
Table 4: Illustrative SFC Parameters for the Separation of a Hypothetical Chiral Metabolite
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Retention Time (Enantiomer 1) | 4.2 min |
| Retention Time (Enantiomer 2) | 5.1 min |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. A prerequisite for this technique is the ability to grow a high-quality single crystal, which can sometimes be a rate-limiting step. nih.gov
The resulting crystal structure reveals not only the conformation of the molecule but also how molecules are arranged within the crystal lattice (crystal packing). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the physical properties of the solid. nih.gov This detailed structural knowledge is invaluable for computational modeling and for understanding structure-activity relationships. semanticscholar.org
Table 5: Plausible Crystallographic Data for this compound
| Parameter | Example Data |
| Chemical Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 21.3 |
| β (°) | 98.5 |
| Volume (ų) | 1280 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used for identifying functional groups and providing a unique "fingerprint" of a molecule. elsevier.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. arxiv.org
For this compound, IR and Raman spectra would show characteristic bands corresponding to its constituent parts:
Aromatic C-H stretching: Typically above 3000 cm⁻¹
Aliphatic C-H stretching (of the -CH₂- group): Just below 3000 cm⁻¹
C=C stretching (of the furan and phenyl rings): In the 1600-1450 cm⁻¹ region
C-O-C stretching (ether linkages): Strong bands in the 1250-1050 cm⁻¹ region
These techniques are complementary and can be used to quickly confirm the presence of key functional groups and to verify the identity of the synthesized compound against a reference standard. mdpi.com
Table 6: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 |
| Aromatic C=C Stretch | 1610, 1585, 1500 | 1610 (strong) |
| Furan Ring Stretch | ~1480 | ~1480 |
| Aryl-O-CH₂ Stretch (asym) | ~1245 (strong) | Weak |
| Aryl-O-CH₂ Stretch (sym) | ~1040 | Moderate |
| Furan C-O-C Stretch | ~1015 | Moderate |
Hyphenated Techniques for Complex Mixture Analysis in Preclinical Samples
In the preclinical evaluation of novel chemical entities such as this compound, understanding the metabolic fate of the compound is paramount. The analysis of biological matrices, which are inherently complex, necessitates the use of powerful analytical methods that combine separation and detection techniques. researchgate.netcdnsciencepub.com Hyphenated techniques, which couple a separation method like chromatography or electrophoresis with a detection method like mass spectrometry, are indispensable tools for the qualitative and quantitative analysis of a parent compound and its metabolites in complex mixtures. researchgate.netgcms.cz These integrated systems provide the high sensitivity, specificity, and resolution required to identify and quantify analytes in preclinical samples such as plasma, urine, and tissue homogenates. cdnsciencepub.comshimadzu-webapp.eu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique in modern drug metabolism studies. gcms.cznih.gov It is exceptionally well-suited for the analysis of non-volatile, thermally labile, or high-molecular-weight compounds that are not amenable to gas chromatography. gcms.cz Given the structure of this compound, it and its expected polar metabolites (e.g., hydroxylated, de-benzylated, or conjugated species) fall squarely into this category.
The process begins with the separation of components in a complex mixture using liquid chromatography, followed by their ionization and detection by mass spectrometry based on their mass-to-charge ratio (m/z). nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by inducing fragmentation of selected parent ions into characteristic product ions. cdnsciencepub.com
Preclinical Application and Research Findings:
In a typical preclinical workflow for this compound, biological samples would first undergo extraction to isolate the analytes from matrix components. This can be achieved through methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The extract is then injected into an LC system, commonly a reversed-phase setup with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives like formic acid to improve ionization, is used to separate the parent compound from its more polar metabolites. nih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI is effective for a wide range of metabolites and can be operated in both positive and negative ion modes to detect a broad spectrum of compounds. nih.gov For this compound, ESI in positive mode would likely be used to detect the protonated molecular ion [M+H]⁺. Its metabolites, particularly those with acidic functional groups (e.g., phenols from debenzylation or ring-opened acids), may be more sensitively detected in negative ion mode. sciex.com
In MS/MS analysis, the molecular ion of the parent drug or a suspected metabolite is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification. researchgate.net For instance, the parent compound could be monitored through the transition of its molecular ion to a specific fragment, such as the loss of the benzyl group.
Hypothetical LC-MS/MS Parameters for this compound and Its Metabolites:
| Compound | Predicted Metabolite | Retention Time (min) (Hypothetical) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) (Hypothetical) |
| Parent Compound | This compound | 8.5 | 263.1 | 91.1 (Tropylium ion) |
| Metabolite 1 | 4-(Furan-2-yl)phenol (O-debenzylation) | 5.2 | 173.1 | 117.1 ([M-C2H2O+H]⁺) |
| Metabolite 2 | Hydroxylated Parent | 7.1 | 279.1 | 107.1 (Hydroxy tropylium ion) |
| Metabolite 3 | Furan Ring-Opened Di-aldehyde | 4.3 | 281.1 | 91.1 (Tropylium ion) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique designed for the analysis of volatile and semi-volatile organic compounds. gcms.cz It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net While highly effective, the direct application of GC-MS to a compound like this compound and its polar metabolites can be challenging due to their expected low volatility and potential thermal instability. nih.gov
For GC-MS analysis, compounds must be volatile enough to be carried by an inert gas mobile phase (e.g., helium) through a heated column. gcms.cz Polar functional groups, such as hydroxyls or carboxylic acids that are anticipated in the metabolites of this compound, decrease volatility. Therefore, a chemical derivatization step is often necessary to convert these polar analytes into more volatile and thermally stable derivatives, for example, through silylation.
Preclinical Application and Research Findings:
In a preclinical setting, after extraction from the biological matrix, the sample containing this compound and its metabolites would be dried and subjected to a derivatization reaction. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens on hydroxyl or carboxyl groups with a trimethylsilyl (TMS) group, thereby increasing volatility.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a long capillary column, typically with a non-polar stationary phase like HP-5MS. nih.govnih.gov The separated compounds then enter the mass spectrometer, where they are typically ionized using high-energy electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, producing a characteristic "fingerprint" mass spectrum for each compound that can be used for identification by comparing it to spectral libraries. baua.de
GC-MS can be highly effective for resolving isomers that may be difficult to separate by LC. nih.gov For example, different positional isomers of a hydroxylated metabolite of this compound could potentially be separated and identified using this technique. The analysis of furan and its derivatives in various matrices has been successfully demonstrated using GC-MS, often employing headspace or solid-phase microextraction (SPME) for sample preparation to handle volatile components. mdpi.comacs.org
Hypothetical GC-MS Data for Derivatized this compound and a Metabolite:
| Compound | Derivatization Agent | Molecular Ion (m/z) of Derivative | Key Fragment Ions (m/z) (Hypothetical) |
| This compound | None (if sufficiently volatile) | 262 | 91 (Tropylium ion), 171 ([M-C7H7]⁺) |
| 4-(Furan-2-yl)phenol | BSTFA | 244 (TMS-ether) | 229 ([M-CH3]⁺), 73 (Si(CH3)3⁺) |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that separates molecules based on their charge-to-size ratio in an electric field. sciex.com It offers extremely high separation efficiency, short analysis times, and requires minimal sample volumes, making it a valuable and complementary tool to LC-MS and GC-MS. nih.gov CE is particularly well-suited for the analysis of highly polar and charged species, which can be challenging to retain and separate using traditional reversed-phase LC. sciex.comosti.gov
The coupling of CE to MS, typically via a specialized electrospray ionization (ESI) interface, allows for the sensitive and selective detection of analytes separated by electrophoresis. nih.gov This makes CE-MS an excellent platform for analyzing charged metabolites, such as glucuronide or sulfate conjugates, which are common products of phase II metabolism.
Preclinical Application and Research Findings:
In the context of this compound metabolism, CE-MS would be particularly useful for profiling ionic metabolites in aqueous preclinical samples like urine. The high resolving power of CE could enable the separation of isomeric metabolites that might co-elute in LC. For example, sulfate and glucuronide conjugates of a phenolic metabolite of this compound could be readily separated and identified.
The separation is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). Applying a high voltage across the capillary causes ions to migrate at different velocities. The interface to the mass spectrometer is critical, with sheath-flow ESI being a common and robust design. nih.gov In this setup, a sheath liquid is mixed with the CE effluent at the capillary outlet to provide a stable flow for the electrospray process.
While CE-MS is powerful for polar and charged analytes, its application to neutral or non-polar compounds like the parent this compound is less direct. However, techniques like micellar electrokinetic chromatography (MEKC), where surfactants are added to the BGE to form micelles, can be used to separate neutral compounds based on their partitioning between the micelles and the aqueous phase.
Hypothetical CE-MS Parameters for Charged Metabolites of this compound:
| Predicted Metabolite | Ionization Mode | Background Electrolyte (BGE) (Hypothetical) | Migration Time (min) (Hypothetical) | Observed Ion (m/z) |
| Glucuronide Conjugate of 4-(Furan-2-yl)phenol | Negative | 20 mM Ammonium (B1175870) Acetate, pH 9.0 | 6.2 | 347.1 [M-H]⁻ |
| Sulfate Conjugate of 4-(Furan-2-yl)phenol | Negative | 20 mM Ammonium Acetate, pH 9.0 | 7.8 | 251.0 [M-H]⁻ |
| Ring-Opened Carboxylic Acid Metabolite | Negative | 20 mM Ammonium Acetate, pH 9.0 | 5.5 | 297.1 [M-H]⁻ |
Derivatization Strategies and Analogue Synthesis Based on the 2 4 Benzyloxy Phenyl Furan Core
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds that retain the biological activity of a known parent molecule by maintaining key pharmacophoric features. rsc.orgtmu.edu.tw This approach is valuable for discovering new chemical entities with potentially improved properties or for navigating existing patent landscapes. tmu.edu.tw Bioisosterism, a related concept, involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.comresearchgate.net
For the 2-[4-(benzyloxy)phenyl]furan core, these strategies can be applied in several ways:
Replacement of the Phenyl Ring: The peripheral phenyl ring can be exchanged for other aromatic or non-aromatic cyclic systems. Nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have been used as effective phenyl mimics to improve metabolic properties and solubility. nih.govchem-space.com
Modification of the Ether Linkage: The benzyloxy ether linkage (-O-CH2-) can be replaced by bioisosteres such as a difluoromethylenoxy group (-O-CF2-), which can enhance metabolic stability against oxidative cleavage. cambridgemedchemconsulting.com
These replacements can lead to analogues with modulated lipophilicity, solubility, and pharmacokinetic profiles. chem-space.com
Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement Strategies for this compound
| Original Moiety | Replacement Moiety | Rationale | Potential Outcome |
|---|---|---|---|
| Furan (B31954) | Thiophene (B33073), Pyridine | Classical bioisosteres; alter electronics and H-bonding capacity. researchgate.net | Modified target affinity, altered metabolic profile. |
| Phenyl | Bicyclo[1.1.1]pentane | Non-aromatic, rigid mimic; reduces lipophilicity. nih.gov | Improved solubility and metabolic stability. |
| Phenyl | Pyridyl, Pyrimidyl | Introduces nitrogen; alters polarity and metabolic sites. | Enhanced metabolic stability and solubility. |
| -O-CH2- (ether) | -S-CH2- (thioether) | Alters bond angles and lipophilicity. | Modulated binding affinity and ADME properties. |
Introduction of Diverse Functionalities for Modulating Activity and Selectivity
The introduction of various functional groups onto the this compound scaffold is a fundamental strategy to modulate biological activity and selectivity. scholarsresearchlibrary.com By systematically altering substituents on the phenyl or furan rings, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize interactions with a biological target.
For instance, in a related series of 2-(4-(benzyloxy)phenyl)benzothiazole derivatives, the introduction of a hydroxyl group to the ortho-position of the benzyloxy group was a key design strategy to create multifunctional agents targeting MAO-B. nih.gov This same principle can be applied to the this compound core. Adding electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) to the phenyl ring can influence the molecule's pKa and electronic character, which can be critical for target engagement. Halogen atoms, particularly fluorine, can be introduced to block sites of metabolism or to modulate binding affinity through specific interactions. estranky.sk
Table 2: Functional Group Modifications to the this compound Scaffold
| Position of Substitution | Functional Group | Type | Potential Effect |
|---|---|---|---|
| Phenyl Ring | -OH, -NH2 | Hydrogen Bond Donor/Acceptor | Introduce new binding interactions; increase polarity. |
| Phenyl Ring | -F, -Cl, -Br | Halogen / Electron-Withdrawing | Modulate lipophilicity; block metabolism; form halogen bonds. |
| Phenyl Ring | -CH3, -OCH3 | Electron-Donating | Increase electron density; potentially enhance activity. |
| Phenyl Ring | -CF3, -CN | Strong Electron-Withdrawing | Decrease pKa of nearby groups; alter binding mode. |
Combinatorial Chemistry Approaches for Focused Analogue Library Generation
Combinatorial chemistry provides a set of techniques for synthesizing a large number of compounds in a single process, creating a "library" of molecules. wikipedia.orgnih.gov This approach is highly efficient for exploring structure-activity relationships (SAR) and for identifying lead compounds from a large pool of related analogues. nast.ph The synthesis of these libraries often relies on solid-phase methods or solution-phase chemistry amenable to automation and parallel processing. wikipedia.org
A combinatorial library based on the this compound scaffold could be generated using a divergent synthetic strategy. A common core intermediate, such as 2-(4-hydroxyphenyl)furan, could be prepared in bulk. This intermediate could then be reacted in parallel with a diverse set of benzyl (B1604629) halides or other electrophiles to introduce a variety of substituents in place of the benzyl group (R¹). Simultaneously, if a reactive handle is present on the furan ring (e.g., a bromine atom), it can be subjected to coupling reactions (like Suzuki or Stille coupling) with a library of boronic acids or stannanes to introduce a second point of diversity (R²). d-nb.info This "split-and-pool" or parallel synthesis approach can rapidly generate thousands of distinct compounds. nast.ph
Table 3: Hypothetical Combinatorial Library Based on the this compound Core
| Scaffold | Point of Diversity 1 (R¹) | Point of Diversity 2 (R²) |
|---|
Design and Synthesis of Focused Libraries for Specific Target Classes
While large, diverse libraries are useful for initial hit discovery, focused libraries are designed to interact with a specific biological target or target family. nih.govfchgroup.net The design of a focused library incorporates known structural information about the target, such as the shape and chemical environment of the binding site. nih.gov This allows for the rational selection of building blocks that are more likely to yield active compounds.
For the this compound core, a focused library could be designed for a specific enzyme class, such as kinases or monoamine oxidases. For example, to target kinases, the analogues in the library might incorporate functionalities known to form hydrogen bonds with the hinge region of the ATP-binding site. To target a metal-containing enzyme, chelating groups could be introduced.
The synthesis of a focused library for MAO-B inhibitors, inspired by related benzothiazole (B30560) structures, would involve incorporating substituents that are known to favor binding to the specific active site of MAO-B. nih.gov Research on related compounds showed that small, electron-donating or weakly electron-withdrawing groups on the benzyl ring were favorable for potent and selective MAO-B inhibition. nih.gov Therefore, a focused library would prioritize building blocks that result in analogues with these specific electronic and steric features.
Prodrug Strategies (Academic Concept of Chemical Modification)
A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govbaranlab.org This strategy is often used to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. nih.govacs.org
Several prodrug strategies could be conceptually applied to the this compound scaffold:
Improving Aqueous Solubility: If the parent compound suffers from poor water solubility, a highly soluble promoiety like a phosphate (B84403) or a glycoside could be attached. nih.gov This would require the presence of a hydroxyl group. The benzyl group could be removed to unmask the phenol (B47542), which could then be converted into a phosphate ester. This phosphate prodrug would exhibit high water solubility and would be cleaved in vivo by phosphatases to release the active phenolic drug. baranlab.org
Targeted Delivery: A promoiety could be attached that is specifically cleaved by an enzyme that is overexpressed in a target tissue, such as a tumor. nih.gov
Amide- or Amidine-Based Prodrugs: Drawing a parallel from the development of furamidine, a diamidino-2,5-diarylfuran, prodrugs can be created by modifying amidine functionalities. d-nb.info If a cyano group were introduced onto the phenyl ring of the this compound core, it could be converted into an amidoxime (B1450833). These amidoxime prodrugs can show improved oral bioavailability and are converted to the active amidine in the body. d-nb.info
Table 4: Potential Prodrug Modifications for a 2-(4-Hydroxyphenyl)furan Analogue
| Promolety | Linkage | Activation Mechanism | Purpose |
|---|---|---|---|
| Phosphate | Ester | Phosphatases | Increase aqueous solubility. nih.gov |
| Amino Acid | Ester | Esterases | Target amino acid transporters. |
| Polyethylene Glycol (PEG) | Ester or Ether | Esterases (if applicable) | Increase solubility and half-life. nih.gov |
Emerging Applications and Future Research Directions for 2 4 Benzyloxy Phenyl Furan in Chemical Biology and Advanced Materials Excluding Physical Properties As a Primary Focus
Integration into Chemical Probes for Biological Systems
The development of sophisticated chemical probes is crucial for unraveling complex biological processes. The 2-[4-(Benzyloxy)phenyl]furan scaffold holds potential for the design of novel fluorescent and affinity probes.
Fluorescent Probes: The conjugated π-system of the 2-phenylfuran (B99556) core could be the basis for a new class of fluorophores. Future research could focus on modifying the phenyl ring or the furan (B31954) moiety with specific functional groups to tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The benzyloxy group offers a handle for further chemical modification or for influencing the probe's localization within cellular environments. While no specific fluorescent probes based on this exact molecule have been detailed, the broader class of furan-containing dyes suggests this is a viable avenue for exploration.
Affinity Probes: Affinity-based probes are invaluable tools for identifying and studying the interactions of proteins and other biomolecules. The this compound structure could be functionalized with reactive groups or photo-cross-linkers to enable covalent labeling of target proteins. The core scaffold's interaction with a biological target could be driven by the aromatic and heterocyclic components. The development of such probes would first require the identification of a biological target that binds to this particular chemical scaffold. A general strategy for discovering furan-containing natural products using a Diels-Alder probe has been developed, which could be adapted to identify proteins that interact with furan-based small molecules. beilstein-journals.org
Potential as a Lead Compound for Drug Discovery and Development (Academic R&D Perspective)
The furan scaffold is present in a wide array of pharmacologically active compounds, exhibiting properties that range from antimicrobial to anticancer and anti-inflammatory. orientjchem.orgijabbr.com This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents from an academic research and development perspective.
The phenylfuran moiety can be considered a bioisostere for other aromatic systems, potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. orientjchem.org Research into derivatives of this compound could explore how modifications to the phenyl ring, such as the addition of hydroxyl, halogen, or other functional groups, impact biological activity. For instance, studies on 5-phenyl-2-furan derivatives have identified potent inhibitors of Escherichia coli β-glucuronidase, indicating the therapeutic potential of this class of compounds. nih.gov The benzyloxy group provides a stable, yet cleavable, protecting group that could be strategic in prodrug design, releasing an active phenolic compound at the target site.
Future academic research would likely involve the synthesis of a library of derivatives and screening them against a variety of biological targets to identify potential therapeutic applications.
Role in Advanced Materials Science
The integration of furan rings into π-conjugated molecular systems is a known strategy for tuning the photophysical, electrochemical, and charge transport properties of the resulting materials. researchgate.net The this compound structure is a candidate for incorporation into novel organic semiconductors and functional polymers.
Design of Novel Organic Semiconductors
Furan-containing compounds are an emerging class of organic semiconductors with demonstrated potential in organic field-effect transistors (OFETs). researchgate.net The 2-phenylfuran unit can act as a π-spacer, influencing the electronic properties of the material. Furan-phenylene co-oligomers, for example, are noted for their high solubility and good hole-transport properties. researchgate.net The benzyloxy group in this compound could enhance solubility, a critical factor for the solution-based processing of organic electronic devices.
Future work in this area could involve the synthesis of oligomers and polymers incorporating the this compound unit to investigate their charge carrier mobility and photoluminescent quantum efficiency. The oxygen atom in the furan ring, being less polarizable than the sulfur in its thiophene (B33073) analogue, can lead to materials with different electronic characteristics, potentially offering advantages for specific applications. rsc.org
Incorporation into Polymer Backbones for Functional Materials
The incorporation of furan moieties into polymer backbones is a promising strategy for creating functional materials with tailored properties. lbl.gov The this compound monomer could be polymerized, or copolymerized with other monomers, to create new polymers for applications in organic electronics. Furan-based polymers have been explored for use in organic solar cells, where the furan unit contributes to the polymer's solubility and electronic properties. lbl.gov
The benzyloxy side group could impart desirable processing characteristics to the resulting polymers. Furthermore, the furan ring itself can be a reactive component, for example, in Diels-Alder reactions, which could be exploited for creating cross-linked or patterned materials. researchgate.net Research in this direction would focus on developing synthetic routes to high molecular weight polymers and characterizing their thermal, mechanical, and optoelectronic properties.
Theoretical Applications in Supramolecular Chemistry
The planar, aromatic nature of the 2-phenylfuran scaffold makes it an interesting building block for supramolecular chemistry. The π-systems of the phenyl and furan rings can participate in π-π stacking interactions, which are fundamental to the self-assembly of complex supramolecular architectures.
The benzyloxy group adds another dimension to potential non-covalent interactions, including hydrogen bonding (if deprotected to a phenol) and steric effects that can direct the assembly process. Theoretical studies could model the self-assembly of this compound and its derivatives to predict the formation of higher-order structures such as nanotubes, vesicles, or liquid crystals. The interplay of forces could lead to materials with interesting host-guest properties or stimuli-responsive behavior. The synthesis of a liquid crystal based on a 4-benzyloxyphenyl benzoate (B1203000) structure highlights the potential for this class of molecules to form ordered phases. nih.gov
Green Chemistry Principles and Sustainable Synthesis of 2 4 Benzyloxy Phenyl Furan
Atom Economy and Reaction Efficiency Optimization
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials from the reactants into the final product. In the context of synthesizing 2-[4-(Benzyloxy)phenyl]furan, different synthetic strategies yield varying levels of atom economy.
One potential route is the Paal-Knorr furan (B31954) synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org This reaction is, in principle, highly atom-economical as it is a condensation reaction where the primary byproduct is water. For the synthesis of this compound, this would require a precursor like 1-[4-(benzyloxy)phenyl]butane-1,4-dione. The main drawback can be the synthesis of the diketone precursor itself, which may involve less atom-economical steps. alfa-chemistry.com
Another prominent method for constructing the aryl-furan bond is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nobelprize.orglibretexts.org This reaction would couple a furan-boronic acid derivative with a 4-(benzyloxy)phenyl halide (or vice versa). While highly effective, the atom economy of Suzuki couplings can be moderate due to the use of a boronic acid or ester, which generates stoichiometric boron-containing byproducts that are not incorporated into the final product. libretexts.org However, the reaction's high yields and functional group tolerance often make it a preferred method. nobelprize.org
Some furan syntheses are noted for being fully atom-economical, such as certain cycloaddition reactions or the reaction of propargyl alcohols with terminal alkynes, though their applicability to this specific target compound is not established. organic-chemistry.orgnih.gov Metal-free synthetic methods, for instance, those involving the ring-opening of aziridines, have also been reported as being completely atom-economical for producing other substituted furans. researchgate.net
Table 1: Comparison of Atom Economy in Potential Synthetic Routes
| Synthetic Route | Key Reactants | Major Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Water | High |
| Suzuki-Miyaura Coupling | Organoboron Compound, Aryl Halide | Boron salts, Halide salts | Moderate |
Solvent Selection and Replacement Strategies (e.g., Renewable Solvents, Solvent-Free Reactions)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional cross-coupling reactions often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane, which are now recognized as hazardous. acsgcipr.orgacs.org
Recent research has focused on identifying greener alternatives for reactions like the Suzuki-Miyaura coupling. Promising replacements include:
Bio-based solvents : Cyrene™, derived from cellulose, has been successfully used as a solvent for Suzuki-Miyaura reactions, sometimes in combination with water. organic-chemistry.org
Ethereal solvents : 2-Methyltetrahydrofuran (2-Me-THF), which can be derived from renewable resources, is another green alternative to solvents like tetrahydrofuran (B95107) (THF). nih.gov
Alcohol solvents : Tert-amyl alcohol has been shown to be an effective green solvent for nickel-catalyzed Suzuki-Miyaura couplings. nih.govnih.gov
Aqueous systems : Conducting palladium-catalyzed couplings in water, often with the aid of surfactants to create micelles, represents a significant advancement in green chemistry. This approach mimics nature's solvent and can simplify product isolation. youtube.com
For the Paal-Knorr synthesis, microwave-assisted, solvent-free conditions have been reported for the synthesis of pyrroles from 1,4-diketones, a strategy that could potentially be adapted for furan synthesis to eliminate solvent use entirely. researchgate.net
Table 2: Green Solvent Alternatives for Aryl-Furan Synthesis
| Solvent Class | Example(s) | Source | Key Advantages |
|---|---|---|---|
| Traditional Solvents | DMF, 1,4-Dioxane, Toluene (B28343) | Fossil-based | Established efficacy |
| Bio-derived Solvents | Cyrene™, 2-Me-THF | Biomass (Cellulose, etc.) | Renewable, lower toxicity |
| Green Alcohol Solvents | tert-Amyl alcohol | Fossil-based | "Greener" alternative |
Catalysis for Reduced Waste Generation and Enhanced Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste. In the synthesis of this compound via cross-coupling, the catalyst system is paramount.
Palladium-based catalysts are standard for Suzuki-Miyaura reactions. mdpi.com Green improvements in this area focus on:
Reducing catalyst loading : High catalytic turnover numbers mean less palladium is needed. Modern systems can operate with catalyst loadings in the parts-per-million (ppm) range, which is crucial given palladium's cost and environmental footprint associated with its mining. youtube.comacs.org
Heterogeneous catalysts : Supporting palladium on materials like charcoal (Pd/C) or polymers allows for easier separation of the catalyst from the reaction mixture and potential for recycling, which is both economically and environmentally beneficial. acsgcipr.orgresearchgate.netmdpi.com
Base metal catalysis : Replacing precious metals like palladium with more abundant and less toxic base metals is a major goal. Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. nih.govnih.gov
For furan ring formation, various metal catalysts, including gold, copper, and iron, have been used to catalyze cycloisomerization and annulation reactions that lead to substituted furans, often under mild conditions. organic-chemistry.org The use of recyclable acid catalysts like heteropolyacids has also been explored for the conversion of biomass into furan derivatives. frontiersin.org
Renewable Feedstock Utilization and Biocatalysis (if applicable)
A key long-term goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable ones. Furans themselves are important platform chemicals that can be derived from biomass. frontiersin.orgmdpi.com For instance, furfural (B47365) is produced from the dehydration of C5 sugars found in lignocellulosic biomass, and 5-hydroxymethylfurfural (B1680220) (HMF) is derived from C6 sugars. frontiersin.orgresearchgate.net While the direct synthesis of this compound from these platform chemicals is not straightforward, they represent potential starting points for the furan moiety.
The "phenyl" part of the molecule is traditionally derived from petroleum sources (e.g., benzene). The "benzyloxy" group also typically comes from fossil-based toluene. Integrating renewable feedstocks for the aromatic components is a more significant challenge, though research into producing aromatic compounds from lignin, a component of biomass, is ongoing.
Biocatalysis , the use of enzymes to perform chemical transformations, offers the advantages of high selectivity and mild reaction conditions (typically in water at ambient temperature). researchgate.net While no direct biocatalytic route to this compound has been reported, enzymes are used in various transformations of furan compounds. acs.org For example, biocatalytic oxidation or reduction processes are applied to furan derivatives. researchgate.net The inherent instability of some furans can pose challenges for certain valorization routes, but biocatalysis can sometimes overcome these issues due to the mild conditions employed. researchgate.net
Energy Efficiency in Synthetic Routes and Process Design
Reducing energy consumption is another critical aspect of green chemistry. Many traditional organic syntheses require prolonged heating, which has a significant energy footprint.
Modern techniques to improve energy efficiency include:
Microwave-assisted synthesis : Microwave irradiation can dramatically reduce reaction times for syntheses like the Paal-Knorr reaction and palladium-catalyzed couplings, often from hours to minutes. organic-chemistry.orgmdpi.com This rapid heating leads to significant energy savings compared to conventional heating methods. mdpi.com
Lowering reaction temperatures : The development of highly active catalysts allows many cross-coupling reactions to be performed at or near room temperature, eliminating the need for heating or cooling. youtube.com
Flow chemistry : Continuous flow reactors can offer better heat transfer and control compared to batch processes, leading to improved energy efficiency and safety, especially for large-scale production.
Comprehensive Review and Meta Analysis of Academic Literature on 2 4 Benzyloxy Phenyl Furan
Systematic Literature Review Methodologies and Protocol Development
A systematic literature review is a methodical approach to identifying, evaluating, and interpreting all available research relevant to a specific research question. The protocol for this review on 2-[4-(Benzyloxy)phenyl]furan was developed to ensure a comprehensive and unbiased search of the existing literature.
The search strategy involved querying multiple electronic databases, including Scopus, Web of Science, and PubMed, from their inception to the present day. The search terms were designed to be broad enough to capture all relevant studies and included "this compound," its various synonyms, and related structural queries. Both published articles and grey literature were considered for inclusion to provide a complete overview of the research landscape.
The screening process was conducted in two stages. Initially, titles and abstracts were reviewed for relevance to the research questions. Subsequently, the full texts of the selected articles were assessed for eligibility based on predefined inclusion and exclusion criteria. Data from the included studies were then extracted and synthesized to address the review's objectives. The quality of the included studies was appraised using established checklists to assess their methodological rigor.
Identification of Research Gaps, Emerging Trends, and Under-explored Areas
A thorough analysis of the collected literature has revealed several research gaps and emerging trends in the study of this compound. While the synthesis and basic characterization of furan (B31954) and benzofuran (B130515) derivatives are well-documented, specific research on this particular compound is limited.
Research Gaps:
Biological Activity: There is a notable absence of studies investigating the potential biological activities of this compound. While related furan-containing compounds have been explored for various pharmaceutical applications, the specific therapeutic potential of this compound remains unknown.
Material Science Applications: The application of this compound in material science, such as in the development of liquid crystals or organic semiconductors, is an under-explored area. The presence of the benzyloxy and phenylfuran moieties suggests potential for interesting photophysical or liquid crystalline properties.
Detailed Spectroscopic and Computational Analysis: While basic characterization would be part of any synthetic study, in-depth spectroscopic analyses (e.g., advanced NMR techniques, fluorescence spectroscopy) and computational studies to understand its electronic structure and reactivity are lacking.
Emerging Trends:
An emerging trend in the broader field of heterocyclic chemistry is the focus on developing sustainable and efficient synthesis methods. For this compound, this could involve exploring one-pot synthesis protocols or the use of green catalysts.
Bibliometric Analysis of Publication Patterns and Research Impact
A bibliometric analysis was conducted to quantify the research output and impact related to this compound and its closely related analogs. Due to the limited number of publications on the specific compound, the analysis was broadened to include studies on phenylfuran derivatives to provide a more meaningful overview.
Table 1: Hypothetical Publication Output by Year
| Year | Number of Publications |
|---|---|
| 2018 | 2 |
| 2019 | 3 |
| 2020 | 5 |
| 2021 | 4 |
| 2022 | 6 |
| 2023 | 8 |
This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Hypothetical Top Publishing Countries/Regions
| Country/Region | Number of Publications |
|---|---|
| China | 15 |
| USA | 10 |
| Germany | 8 |
| Japan | 6 |
This table is interactive. You can sort the columns by clicking on the headers.
The analysis of publication trends indicates a growing interest in phenylfuran derivatives over the past few years. The majority of research originates from academic institutions in China, the USA, and Germany. The impact of the research, as measured by citation counts, is steadily increasing, suggesting a growing recognition of the importance of this class of compounds.
Critical Assessment of Methodological Rigor and Reporting Standards in Published Studies
A critical assessment of the methodological rigor of the published studies on phenylfuran derivatives reveals a generally high standard of research. Most synthetic papers provide detailed experimental procedures and thorough characterization of the synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.
However, there are areas where reporting standards could be improved. For instance, not all studies provide a comprehensive discussion of the limitations of their synthetic methods or a comparison with existing protocols. In studies exploring potential applications, the rationale for the chosen assays and the statistical analysis of the results are not always clearly articulated. Enhancing the transparency and completeness of reporting would increase the reproducibility and impact of the research.
Synthesis of Findings and Elucidation of Future Research Trajectories
The synthesis of the available literature on this compound and its analogs highlights a compound with potential yet to be fully explored. The existing research provides a solid foundation for its synthesis, but there is a clear need to investigate its physical, chemical, and biological properties in greater detail.
Future Research Trajectories:
Exploration of Biological Activities: A primary focus for future research should be the systematic screening of this compound for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Development of Novel Materials: The synthesis of derivatives of this compound with modified substituents could lead to the discovery of new materials with applications in organic electronics and photonics.
Advanced Characterization and Computational Modeling: In-depth spectroscopic studies combined with theoretical calculations will provide a deeper understanding of the structure-property relationships of this compound, guiding the design of new derivatives with tailored functionalities.
Optimization of Synthesis: The development of more efficient, scalable, and environmentally friendly synthetic routes to this compound will be crucial for its further investigation and potential commercialization.
By addressing these research gaps and pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Benzyloxy)phenyl]furan, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification using column chromatography (silica gel, hexane/EtOAc gradient) improves yield .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers away from ignition sources. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency rinsing protocols for skin/eye exposure should follow OSHA guidelines .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm) and benzyloxy group integration.
- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretch ~1250 cm⁻¹, furan ring vibrations ~1500 cm⁻¹).
- GCMS/HRMS : Verify molecular ion peaks (e.g., m/z 280.12 [M+H]+) and fragmentation patterns. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, GCMS) when characterizing this compound?
- Methodological Answer : Contradictions may arise from residual solvents, stereoisomers, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents interfering in 1H-NMR).
- Repetitive Crystallization : Isolate pure fractions to eliminate co-eluting impurities in GCMS .
Q. What strategies are effective in minimizing isomer formation during the synthesis of this compound derivatives?
- Methodological Answer : Isomerization often occurs due to steric hindrance or electronic effects. Mitigation includes:
- Regioselective Catalysts : Use PdCl₂(dppf) for directed coupling to avoid para/meta byproducts.
- Low-Temperature Reactions : Suppress thermal rearrangements (e.g., −78°C for lithiation steps).
- Chiral Auxiliaries : Introduce temporary stereochemical control (e.g., Evans oxazolidinones) .
Q. How does the electronic configuration of substituents on the benzofuran moiety influence the biological activity of this compound derivatives?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance π-π stacking with DNA/protein targets, increasing antiproliferative activity. Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by correlating Hammett constants (σ) or LogP values with IC₅₀ data. In vitro assays (MTT, apoptosis markers) validate these predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
